N-PROPIONYL-N'-(5-{[(PROPIONYLAMINO)CARBOTHIOYL]AMINO}-1-NAPHTHYL)THIOUREA
Overview
Description
N-PROPIONYL-N’-(5-{[(PROPIONYLAMINO)CARBOTHIOYL]AMINO}-1-NAPHTHYL)THIOUREA is a synthetic organic compound that belongs to the class of thioureas
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-PROPIONYL-N’-(5-{[(PROPIONYLAMINO)CARBOTHIOYL]AMINO}-1-NAPHTHYL)THIOUREA typically involves the following steps:
Formation of the Propionylamino Intermediate: The initial step involves the reaction of propionyl chloride with an amine to form the propionylamino intermediate.
Carbothioylation: The propionylamino intermediate is then reacted with carbon disulfide and an appropriate base to introduce the carbothioyl group.
Coupling with Naphthylamine: The resulting compound is then coupled with 1-naphthylamine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of N-PROPIONYL-N’-(5-{[(PROPIONYLAMINO)CARBOTHIOYL]AMINO}-1-NAPHTHYL)THIOUREA may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, which is essential for its applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
N-PROPIONYL-N’-(5-{[(PROPIONYLAMINO)CARBOTHIOYL]AMINO}-1-NAPHTHYL)THIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The propionyl and carbothioyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines and thiols.
Substitution Products: Compounds with modified propionyl or carbothioyl groups.
Scientific Research Applications
N-PROPIONYL-N’-(5-{[(PROPIONYLAMINO)CARBOTHIOYL]AMINO}-1-NAPHTHYL)THIOUREA has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other functional compounds.
Mechanism of Action
The mechanism of action of N-PROPIONYL-N’-(5-{[(PROPIONYLAMINO)CARBOTHIOYL]AMINO}-1-NAPHTHYL)THIOUREA involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to the active sites of enzymes and inhibiting their activity.
Modulating Signaling Pathways: Interacting with key signaling molecules and altering cellular processes.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through various molecular mechanisms.
Comparison with Similar Compounds
N-PROPIONYL-N’-(5-{[(PROPIONYLAMINO)CARBOTHIOYL]AMINO}-1-NAPHTHYL)THIOUREA can be compared with other similar compounds, such as:
N-(2,2-dimethylpropanoyl)-N’-[5-({[(2,2-dimethylpropanoyl)amino]carbothioyl}amino)-1-naphthyl]thiourea: This compound has similar structural features but different substituents, which may result in distinct chemical and biological properties.
N-(5-PROPIONYLAMINO-NAPHTHALEN-1-YL)-PROPIONAMIDE: Another related compound with variations in the functional groups attached to the naphthyl ring.
Properties
IUPAC Name |
N-[[5-(propanoylcarbamothioylamino)naphthalen-1-yl]carbamothioyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S2/c1-3-15(23)21-17(25)19-13-9-5-8-12-11(13)7-6-10-14(12)20-18(26)22-16(24)4-2/h5-10H,3-4H2,1-2H3,(H2,19,21,23,25)(H2,20,22,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYNZFKPWOFLPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=S)NC1=CC=CC2=C1C=CC=C2NC(=S)NC(=O)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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